Hymenoic acid

CAS No.:

Cat. No.: VC1954287

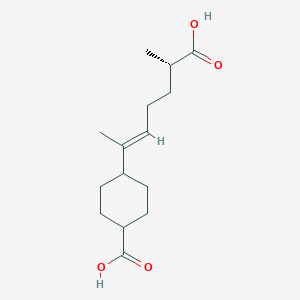

Molecular Formula: C15H24O4

Molecular Weight: 268.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H24O4 |

|---|---|

| Molecular Weight | 268.35 g/mol |

| IUPAC Name | 4-[(E,6S)-6-carboxyhept-2-en-2-yl]cyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C15H24O4/c1-10(4-3-5-11(2)14(16)17)12-6-8-13(9-7-12)15(18)19/h4,11-13H,3,5-9H2,1-2H3,(H,16,17)(H,18,19)/b10-4+/t11-,12?,13?/m0/s1 |

| Standard InChI Key | LTNNRLSIPOPBOC-AIPMOWSPSA-N |

| Isomeric SMILES | C[C@@H](CC/C=C(\C)/C1CCC(CC1)C(=O)O)C(=O)O |

| Canonical SMILES | CC(CCC=C(C)C1CCC(CC1)C(=O)O)C(=O)O |

Introduction

Hymenoic acid is a naturally occurring sesquiterpene first isolated from the fungus Hymenochaetaceae sp., identified as a selective inhibitor of human DNA polymerase λ (pol λ). This compound has garnered attention for its unique enzymatic targeting properties and potential research applications in DNA repair studies. Below is a structured analysis of its properties, mechanisms, and research significance.

Mechanism of Action

Hymenoic acid selectively inhibits human DNA polymerase λ (pol λ), a family X enzyme involved in base excision repair and non-homologous end joining . Key findings include:

This specificity suggests hymenoic acid targets pol λ’s N-terminal domains (nuclear localization signal and BRCT domain) .

Comparative Inhibitor Data

Hymenoic acid’s potency is contextualized against other pol λ inhibitors :

| Compound | IC₅₀ (nM) |

|---|---|

| Aphidicolin | 200,000 |

| Mellein | 316,000 |

| Hymenoic acid | 100,000 |

| Pinophilin B | 200,000 |

While less potent than some synthetic inhibitors, its natural origin and specificity make it valuable for mechanistic studies.

Research Applications

-

Tool compound: Used to dissect pol λ’s role in DNA repair pathways .

-

Structural studies: Insights into enzyme-inhibitor interactions via truncated pol λ mutants .

-

Therapeutic potential: Preliminary evidence warrants exploration in cancer or inflammation linked to pol λ dysregulation.

Limitations and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume